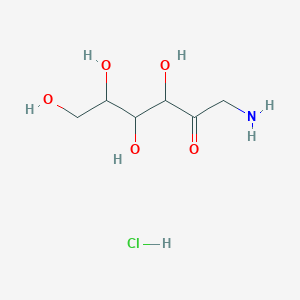![molecular formula C14H12Cl2F2Sn B12523863 Dichlorobis[(2-fluorophenyl)methyl]stannane CAS No. 753459-18-6](/img/structure/B12523863.png)
Dichlorobis[(2-fluorophenyl)methyl]stannane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dichlorobis[(2-fluorophenyl)methyl]stannane is an organotin compound with the molecular formula C14H12Cl2F2Sn and a molecular weight of 407.86 g/mol . This compound is characterized by the presence of two chlorine atoms and two (2-fluorophenyl)methyl groups attached to a central tin atom. Organotin compounds are known for their diverse applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dichlorobis[(2-fluorophenyl)methyl]stannane typically involves the reaction of tin(IV) chloride with 2-fluorobenzyl chloride in the presence of a suitable solvent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
SnCl4+2C7H6FCl→Sn(C7H6F)2Cl2+2HCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Dichlorobis[(2-fluorophenyl)methyl]stannane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted by other nucleophiles, such as alkyl or aryl groups, under appropriate conditions.
Oxidation and Reduction Reactions: The tin center can undergo oxidation or reduction, leading to changes in the oxidation state of the tin atom.
Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as Grignard reagents or organolithium compounds are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various organotin compounds, while coupling reactions can produce complex organic molecules with new carbon-carbon bonds.
Applications De Recherche Scientifique
Dichlorobis[(2-fluorophenyl)methyl]stannane has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through coupling reactions.
Biology: Organotin compounds, including this compound, are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the potential therapeutic applications of organotin compounds in treating various diseases.
Industry: The compound is used in the production of polymers, coatings, and other materials due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of dichlorobis[(2-fluorophenyl)methyl]stannane involves its interaction with molecular targets and pathways in biological systems. The tin center can coordinate with various biomolecules, leading to changes in their structure and function. The specific pathways and targets depend on the context of the application, such as antimicrobial or anticancer activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dichlorobis(phenylmethyl)stannane: Similar structure but with phenyl groups instead of 2-fluorophenyl groups.
Dichlorobis(4-fluorophenyl)methylstannane: Similar structure but with 4-fluorophenyl groups instead of 2-fluorophenyl groups.
Uniqueness
Dichlorobis[(2-fluorophenyl)methyl]stannane is unique due to the presence of 2-fluorophenyl groups, which can influence its reactivity and biological activity. The position of the fluorine atom can affect the compound’s electronic properties and interactions with other molecules.
Propriétés
Numéro CAS |
753459-18-6 |
|---|---|
Formule moléculaire |
C14H12Cl2F2Sn |
Poids moléculaire |
407.9 g/mol |
Nom IUPAC |
dichloro-bis[(2-fluorophenyl)methyl]stannane |
InChI |
InChI=1S/2C7H6F.2ClH.Sn/c2*1-6-4-2-3-5-7(6)8;;;/h2*2-5H,1H2;2*1H;/q;;;;+2/p-2 |
Clé InChI |
XVJAKWDRQBDZKF-UHFFFAOYSA-L |
SMILES canonique |
C1=CC=C(C(=C1)C[Sn](CC2=CC=CC=C2F)(Cl)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(4-Methoxyphenyl)methoxy]pyrimidine-2,4-diamine](/img/structure/B12523785.png)
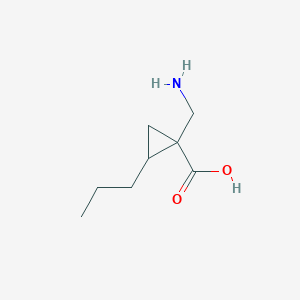
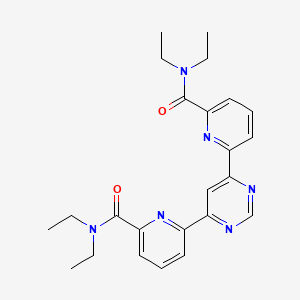
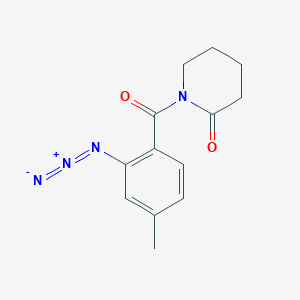
![1H-Imidazole, 4,5-dihydro-2-[[4-[(4-methoxyphenyl)thio]phenyl]methyl]-](/img/structure/B12523816.png)
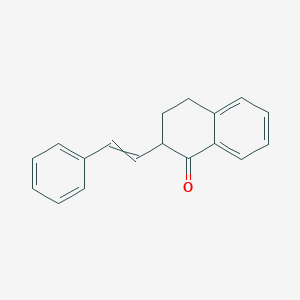
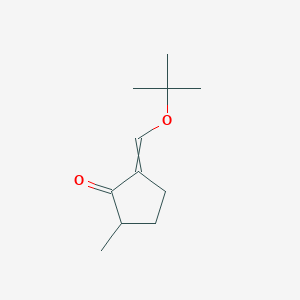
![[4-(1-Methylcyclopentyl)cyclohexyl]benzene](/img/structure/B12523840.png)
![3-Chloro-4-({4-[(trifluoromethyl)sulfanyl]phenyl}methoxy)benzaldehyde](/img/structure/B12523856.png)
![1-(4-Methylphenyl)-4-[1-(tributylstannyl)ethenyl]oct-1-en-3-one](/img/structure/B12523874.png)
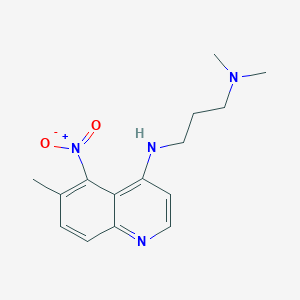
![5-[(Pent-3-yn-1-yl)oxy]penta-1,3-diene](/img/structure/B12523880.png)

